RA-V

Catalog No.
S573109
CAS No.
64725-24-2
M.F
C40H48N6O9
M. Wt
756.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RA-V

CAS Number

64725-24-2

Product Name

RA-V

IUPAC Name

24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C40H48N6O9

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)

InChI Key

VXVGFMUNENQGFW-UHFFFAOYSA-N

SMILES

Array

Synonyms

deoxybouvardin, RA V, RA-V

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C

The exact mass of the compound Deoxybouvardin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

RA-V (Deoxybouvardin, CAS 64725-24-2) is a highly purified natural bicyclic hexapeptide originally isolated from Rubia species, featuring a distinct 14-membered ring formed by a phenolic oxygen linkage [1]. In pharmaceutical procurement and advanced chemoinformatics, RA-V is prioritized as a structurally rigid, highly specific molecular probe for interrogating the YAP/TAZ, Wnt, and NF-κB signaling pathways [2]. Unlike standard linear peptides that suffer from rapid proteolytic cleavage, RA-V provides exceptional baseline stability, making it an essential high-purity reference standard for developing targeted oncology formulations, lysosomal nanocarriers, and synergistic combinatorial screening assays.

Substituting purified RA-V with crude Rubia cordifolia extracts (e.g., YIV-818-A) or closely related natural cyclopeptides introduces severe reproducibility and specificity risks in downstream assays [1]. Crude botanical extracts contain variable ratios of anthraquinones and multiple cyclopeptide analogs, leading to pleiotropic off-target effects that confound specific pathway readouts, such as TAK1-TAB2 disruption [2]. Furthermore, while standard natural peptides often exhibit rapid hydrolytic degradation in acidic or gastrointestinal environments, RA-V possesses a rigidified bicyclic architecture that ensures absolute stability in lysosomal conditions (pH 5.0) and simulated gastric fluids [1]. This practical non-interchangeability mandates the procurement of >99% pure RA-V to guarantee precise stoichiometric dosing in combinatorial drug screens and reliable structural integrity in advanced nanocarrier formulations.

Nanomolar Efficacy in YAP/TAZ Reporter Inhibition

RA-V demonstrates highly potent suppression of YAP/TAZ reporter activity, achieving an IC50 of approximately 10 nM, which significantly outperforms the microgram-per-milliliter concentrations required when using unpurified botanical baselines [1].

Evidence DimensionYAP/TAZ reporter inhibition potency
Target Compound DataIC50 ~10 nM
Comparator Or BaselineStandard crude Rubia extracts (requiring µg/mL concentrations)
Quantified DifferenceRA-V provides orders-of-magnitude higher molar potency for YAP/TAZ inhibition compared to unpurified botanical baselines.
ConditionsYAP-specific luciferase reporter assay with 12 h treatment.

Procuring high-purity RA-V allows researchers to isolate Hippo pathway effects at nanomolar concentrations without triggering off-target cytotoxicity.

Exceptional Proteolytic and Acidic Microenvironment Stability

Unlike typical natural cyclopeptides that exhibit significant hydrolytic degradation, RA-V exhibits no observable degradation over 24 hours at pH 5.0–6.0 and maintains full bioactivity after exposure to simulated gastric and intestinal fluids (SGF/SIF) [REFS-2, REFS-3].

Evidence DimensionHydrolytic and enzymatic stability
Target Compound Data0% degradation over 24h at pH 5.0-6.0; stable in SGF/SIF
Comparator Or BaselineTypical natural cyclopeptides (rapid degradation in SGF/SIF)
Quantified DifferenceRA-V retains ~100% structural integrity in acidic/proteolytic conditions where standard peptides fail.
ConditionsHPLC stability tracking in pH 5.0/6.0 buffers and SGF/SIF biological fluid models.

This structural robustness makes RA-V an ideal candidate for oral drug design and lysosome-targeted nanocarrier delivery systems.

Highly Specific Upstream NF-κB Pathway Targeting via TAK1

RA-V selectively interrupts the TAK1-TAB2 interaction to block NF-κB signaling, whereas conventional broad-spectrum NF-κB inhibitors typically block downstream IKK or proteasomal degradation, causing pan-pathway suppression [1].

Evidence DimensionMechanism of NF-κB inhibition
Target Compound DataSpecific interruption of TAK1-TAB2 interaction
Comparator Or BaselineBroad-spectrum NF-κB inhibitors (IKK/proteasome targets)
Quantified DifferenceRA-V isolates upstream TAK1-dependent signaling without affecting downstream IKK complex activity.
ConditionsBiochemical and bioinformatics screening of the NF-κB signaling cascade.

Buyers require RA-V to cleanly decouple upstream TAK1-TAB2 signaling from downstream NF-κB events in advanced inflammatory models.

Stoichiometric Precision for AR/GR Downregulation Synergy

Purified RA-V effectively downregulates AR/GR proteins and epigenetic markers (Brd2/Brd4), enabling precise synergistic quantification with enzalutamide, a stoichiometric precision impossible to achieve with crude botanical extracts like YIV-818-A [1].

Evidence DimensionCombinatorial dosing precision
Target Compound DataExact molar dosing for AR/GR downregulation and synergy
Comparator Or BaselineCrude botanical extract YIV-818-A (variable active component concentrations)
Quantified Difference>99% pure RA-V enables exact molar stoichiometric pairing with standard-of-care antiandrogens.
ConditionsIn vitro 22RV1 cell models and in vivo CRPC synergistic assays.

Reproducible combinatorial drug screening demands a highly pure, quantifiable active pharmaceutical ingredient (API) baseline rather than a variable extract.

Development of Lysosome-Targeted Nanocarriers

Because of its proven stability at pH 5.0-6.0, RA-V is the right choice for formulating programmable sequential delivery systems, such as co-loaded liposomes with doxorubicin, designed to release payloads reliably in acidic tumor microenvironments [1].

Hippo Pathway Mechanistic Probing

RA-V is the optimal molecular probe for isolating YAP/TAZ-dependent transcriptional activity in organogenesis and tumorigenesis models, given its ~10 nM potency and lack of interference with direct YAP-TEAD binding [2].

Combinatorial Screening for Castration-Resistant Prostate Cancer (CRPC)

RA-V serves as a precise, quantifiable AR/GR downregulator for evaluating synergistic efficacy alongside established antiandrogens like apalutamide and enzalutamide in drug resistance models [3].

Targeted TAK1-TAB2 Inflammatory Assays

For researchers mapping the NF-κB cascade, RA-V is an essential tool to specifically interrupt the TAK1-TAB2 interaction without confounding downstream IKK or proteasome functions[4].

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

756.34827713 Da

Monoisotopic Mass

756.34827713 Da

Heavy Atom Count

55

Dates

Last modified: 08-15-2023

Explore Compound Types